Methyl 3-[2-(trifluoromethyl)phenyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[2-(trifluoromethyl)phenyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-20-14(19)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15(16,17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRDCWGFBAKCRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202027 | |
| Record name | Methyl 2′-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-51-7 | |
| Record name | Methyl 2′-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168618-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2′-(trifluoromethyl)[1,1′-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401202027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry
- Synthesis of Complex Molecules : This compound serves as a valuable building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
- Reagent in Organic Reactions : Methyl 3-[2-(trifluoromethyl)phenyl]benzoate can act as a reagent in organic reactions, facilitating the synthesis of more complex organic molecules.
Biology
- Hormone Modulation : The compound has been studied for its ability to modulate androgen receptors, making it significant in research related to hormone-related biological processes. This modulation can impact various physiological functions and may have implications for conditions influenced by androgen levels.
- Biochemical Pathways : Similar compounds have shown participation in various biochemical pathways, suggesting that this compound may also interact with multiple biological targets.
Medicine
- Pharmacological Potential : Research indicates that this compound may possess pharmacological properties valuable for drug development, particularly for conditions related to hormonal imbalances. Its ability to interact with specific receptors could lead to the development of new therapeutic agents targeting these pathways.
- Case Studies : Several studies have explored the effects of trifluoromethyl-containing compounds on biological systems, highlighting their potential in treating disorders such as anxiety and hormonal disorders .
Industry
- Agrochemical Production : The unique properties of this compound make it suitable for use in the development of agrochemicals. Its stability and reactivity profile allow it to be utilized in formulations aimed at pest control and crop protection.
- Material Science : In material science, this compound is investigated for its potential applications in creating specialty chemicals with unique properties, such as enhanced durability or resistance to environmental factors.
Data Tables
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Synthesis of pharmaceuticals |
| Biology | Modulates androgen receptors | Hormone-related research |
| Medicine | Potential therapeutic applications | Drug development studies |
| Industry | Production of agrochemicals | Formulations for pest control |
Case Studies
- Androgen Receptor Modulation : A study demonstrated that compounds similar to this compound effectively modulated androgen receptors, leading to significant biological responses associated with hormone regulation .
- Pharmacological Research : Research highlighted the potential of trifluoromethyl-containing compounds in enhancing drug potency and bioavailability. For instance, studies showed that introducing a trifluoromethyl group could increase the efficacy of drugs targeting serotonin uptake .
- Agrochemical Formulations : Investigations into agrochemical formulations revealed that compounds like this compound could improve the effectiveness of pest control products while minimizing environmental impact .
Mechanism of Action
The mechanism by which Methyl 3-[2-(trifluoromethyl)phenyl]benzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, making it effective in various biological and chemical processes.
Comparison with Similar Compounds
Research Findings and Trends
Synthetic Challenges : Ortho-substituted trifluoromethylphenyl derivatives (e.g., this compound) may face steric hindrance during synthesis, reducing yields compared to para-analogues .
Reactivity : Ethynyl spacers in derivatives like 1h and 1i enable cyclization reactions, but meta-substitution disrupts regioselectivity .
Biological Activity
Methyl 3-[2-(trifluoromethyl)phenyl]benzoate, a compound featuring a trifluoromethyl group, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H14F3O2
- Molecular Weight : 300.28 g/mol
The trifluoromethyl group (-CF₃) significantly influences the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with cellular targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity, which can modulate various biological processes such as:
- Enzyme Activity : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neurotransmission and related physiological responses.
Antimicrobial Properties
Research indicates that compounds with a trifluoromethyl group exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds demonstrate significant inhibitory effects against various bacterial strains. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4.88 µg/mL against pathogens like E. coli and C. albicans .
Anti-Cancer Activity
This compound has also been evaluated for its anti-cancer potential. In vitro studies have tested its efficacy against multiple human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The results indicated that compounds with a similar structural motif exhibited IC₅₀ values better than established chemotherapeutics like Doxorubicin .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of trifluoromethyl-containing compounds demonstrated that those with similar structures to this compound showed potent antibacterial properties against Bacillus mycoides and Candida albicans. The most effective compound had an MIC value of 4.88 µg/mL .
- Cytotoxicity Against Cancer Cell Lines : In another investigation, the compound was tested against eight human cancer cell lines. The findings revealed that certain analogs exhibited IC₅₀ values significantly lower than Doxorubicin, indicating enhanced cytotoxicity .
Data Table: Biological Activity Overview
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing additional functional groups.
| Conditions | Reagents | Yield | Product | Source |
|---|---|---|---|---|
| Acidic (H₂SO₄, reflux) | Methanol, H₂SO₄ | 94% | 3-[2-(Trifluoromethyl)phenyl]benzoic acid | |
| Basic (K₂CO₃, microwave) | Ethyl acetate, K₂CO₃ | 51% | Same as above |
Mechanistic Insight :
Protonation of the ester carbonyl under acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. The -CF₃ group stabilizes intermediates via inductive effects .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring (due to the -CF₃ group) undergoes substitution reactions with nucleophiles.
Halogenation
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| N-Iodosuccinimide (NIS), TFA | RT, 18h | Methyl 3-[2-(trifluoromethyl)-5-iodophenyl]benzoate | 68% |
Key Observation :
Iodination occurs preferentially at the para position relative to the -CF₃ group due to its strong electron-withdrawing nature .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, boronic acid | DMF, 50°C, 5 days | Biphenyl derivatives | 71% |
Mechanistic Pathway :
Oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination yield the coupled product .
Reduction of the Ester Group
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C → RT, 2h | 3-[2-(Trifluoromethyl)phenyl]benzyl alcohol | 85% |
Applications :
The resulting alcohol serves as an intermediate for pharmaceuticals or agrochemicals .
Electrophilic Aromatic Substitution
The -CF₃ group deactivates the ring, directing electrophiles to meta positions.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 3-[2-(trifluoromethyl)-5-nitrophenyl]benzoate | 62% |
Regioselectivity :
Nitration occurs at the meta position relative to both the -CF₃ and ester groups .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, releasing CO₂ and trifluoromethylbenzene fragments .
-
Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, THF) favor nucleophilic substitutions, while nonpolar solvents stabilize the ester group .
Comparative Reaction Data
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| Ester Hydrolysis (acidic) | 1.2 × 10⁻³ | 45.6 | |
| Suzuki Coupling | 5.8 × 10⁻⁴ | 72.3 |
Preparation Methods
Procedure and Optimization
In a representative protocol, 3-[2-(trifluoromethyl)phenyl]benzoic acid (10.0 g, 34.5 mmol) is dissolved in anhydrous methanol (100 mL) with concentrated sulfuric acid (4 mL, 73.4 mmol) added dropwise. The mixture is refluxed for 5–8 hours under nitrogen, followed by neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate. Evaporation yields the crude ester, which is purified via column chromatography (petroleum ether/ethyl acetate, 10:1). This method achieves an average yield of 85–88% .
Key Variables:
-
Catalyst Loading: Excess sulfuric acid (1.5–2.0 equiv) ensures complete protonation of the carboxylic acid.
-
Temperature: Reflux conditions (65–70°C) accelerate equilibrium toward ester formation.
-
Workup: Neutralization with weak bases minimizes side reactions like transesterification.
Trimethylsilyldiazomethane (TMSCHN2)-Mediated Methylation
For acid-sensitive substrates, TMSCHN2 offers a mild alternative. This method avoids strong acids and is compatible with functional groups prone to decomposition under acidic conditions.
Experimental Workflow
A solution of 3-[2-(trifluoromethyl)phenyl]benzoic acid (5.0 mmol) in dichloromethane/methanol (4:1, 10 mL) is cooled to 0°C. TMSCHN2 (2.0 M in hexanes, 2.6 mL, 5.1 mmol) is added dropwise, and the reaction is stirred until the yellow color persists (20–30 minutes). Quenching with acetic acid followed by solvent removal affords the ester in 90–92% yield without chromatography.
Advantages:
-
Ambient Conditions: No heating required, reducing energy input.
-
Chemoselectivity: Minimal interference with electron-deficient aromatic rings.
Thionyl Chloride (SOCl2) Activation
Thionyl chloride converts the carboxylic acid to its acyl chloride intermediate, which subsequently reacts with methanol to form the ester. This two-step process is advantageous for large-scale synthesis.
Scalable Protocol
3-[2-(Trifluoromethyl)phenyl]benzoic acid (15.0 g, 51.7 mmol) is suspended in thionyl chloride (30 mL) and heated to 60°C for 3 hours. Excess SOCl2 is removed under reduced pressure, and the residue is dissolved in methanol (50 mL). After stirring at room temperature for 2 hours, the mixture is concentrated, and the product is isolated via vacuum distillation (bp 120–125°C, 0.5 mmHg) in 78–82% yield .
Critical Considerations:
-
Moisture Control: Strict anhydrous conditions prevent hydrolysis of the acyl chloride.
-
Safety: SOCl2 is highly corrosive; neutralization traps are required for HCl gas evolved.
Palladium-Catalyzed Cross-Coupling for Precursor Synthesis
When the benzoic acid precursor is unavailable, a Suzuki-Miyaura coupling can construct the biphenyl backbone. For example, methyl 3-bromobenzoate is coupled with 2-(trifluoromethyl)phenylboronic acid under palladium catalysis.
Catalytic System
A mixture of methyl 3-bromobenzoate (5.0 mmol), 2-(trifluoromethyl)phenylboronic acid (6.0 mmol), Pd(PPh3)4 (0.1 equiv), and K2CO3 (2.0 equiv) in dioxane/water (4:1, 15 mL) is heated at 80°C for 12 hours. Extraction and chromatography yield the biphenyl ester, which is hydrolyzed to the acid and re-esterified as described above. Total yield: 65–70% .
Optimization Notes:
-
Ligand Effects: Bulky phosphine ligands (e.g., SPhos) improve selectivity for sterically hindered substrates.
-
Solvent: Aqueous dioxane enhances boronic acid solubility and reaction efficiency.
Comparative Analysis of Methods
| Method | Yield | Conditions | Purification | Scalability |
|---|---|---|---|---|
| Acid-catalyzed esterification | 85–88% | Reflux, H2SO4/MeOH | Column chromatography | Industrial |
| TMSCHN2 methylation | 90–92% | 0°C, CH2Cl2/MeOH | None required | Lab-scale |
| SOCl2 activation | 78–82% | 60°C, SOCl2/MeOH | Vacuum distillation | Pilot-scale |
| Suzuki coupling + esterification | 65–70% | 80°C, Pd catalysis | Multiple steps | Research-scale |
Mechanistic Insights
-
Fischer Esterification: Proceeds via protonation of the carbonyl oxygen, nucleophilic attack by methanol, and elimination of water. The electron-withdrawing trifluoromethyl group enhances electrophilicity of the carbonyl, accelerating the reaction.
-
TMSCHN2 Mechanism: Diazomethane methylates the carboxylate anion, releasing nitrogen gas. The trifluoromethyl group’s inductive effect stabilizes the intermediate, favoring high yields.
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-[2-(trifluoromethyl)phenyl]benzoate, and how can purity be optimized?
- Methodological Answer :
- Esterification : React 3-[2-(trifluoromethyl)phenyl]benzoic acid with methanol using H₂SO₄ or DCC as a catalyst. Monitor reaction progress via TLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol. Purity (>98%) can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
- Critical Step : Ensure anhydrous conditions to prevent hydrolysis of the ester group.
Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Assign peaks using ¹H/¹³C NMR in CDCl₃. The trifluoromethyl group appears as a singlet (~δ -62 ppm in ¹⁹F NMR) .
- X-ray Diffraction : Grow single crystals via slow evaporation of a dichloromethane/hexane mixture. Refine using SHELXL (R-factor < 0.05) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 295.26 (calc. 295.26) via HRMS .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation and moisture absorption .
- Avoid exposure to light, heat (>40°C), or acidic/basic environments to minimize ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl group in nucleophilic substitutions?
- Methodological Answer :
- Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The CF₃ group exhibits strong electron-withdrawing effects, directing substitutions to the para position of the benzene ring .
- Validate predictions with experimental kinetic studies (e.g., SNAr reactions with amines) .
Q. What strategies resolve contradictions in NMR data due to dynamic rotational isomerism?
- Methodological Answer :
- Perform variable-temperature NMR (VT-NMR) in DMSO-d₆. Splitting of aromatic signals at low temperatures (-40°C) confirms restricted rotation around the ester bond .
- Compare with NOESY spectra to identify spatial correlations between adjacent protons .
Q. How is the compound utilized in designing bioactive analogs, and what are key SAR findings?
- Methodological Answer :
- Structural Modifications : Replace the methyl ester with ethyl or benzyl groups to study lipophilicity effects on bioactivity. Use Suzuki-Miyaura coupling to introduce heteroaromatic rings .
- SAR Insights : The trifluoromethyl group enhances metabolic stability; ester hydrolysis to the free acid reduces activity in antimicrobial assays .
Q. What crystallographic challenges arise from disorder in the trifluoromethyl group?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
